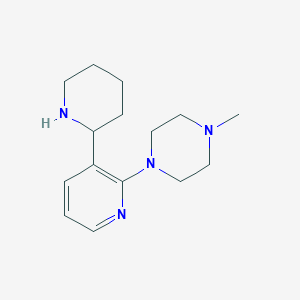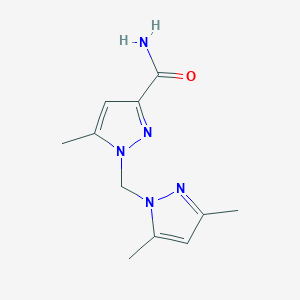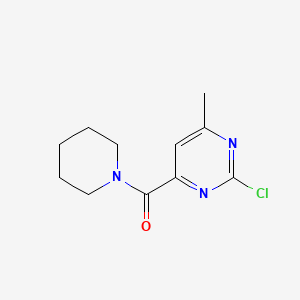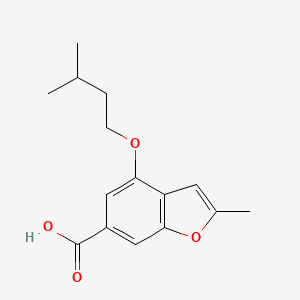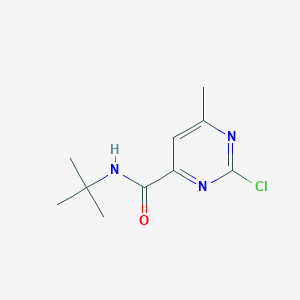
N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide is an organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a carboxamide group attached to the pyrimidine ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide typically involves the reaction of 2-chloro-6-methylpyrimidine-4-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or primary amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid and tert-butylamine .
Scientific Research Applications
N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the chloro substituent can influence the binding affinity and specificity of the compound towards its targets. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyrimidine-4-carboxamide: Lacks the tert-butyl group, which can affect its reactivity and binding properties.
N-(tert-Butyl)-2-chloropyrimidine-4-carboxamide: Similar structure but without the methyl group, which can influence its chemical behavior.
N-(tert-Butyl)-6-methylpyrimidine-4-carboxamide: Lacks the chloro substituent, which can alter its reactivity and applications.
Uniqueness
N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide is unique due to the combination of the tert-butyl group, chloro substituent, and carboxamide group on the pyrimidine ring. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
N-tert-butyl-2-chloro-6-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C10H14ClN3O/c1-6-5-7(13-9(11)12-6)8(15)14-10(2,3)4/h5H,1-4H3,(H,14,15) |
InChI Key |
ZPCVBKSOLUTGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate](/img/structure/B11812357.png)
